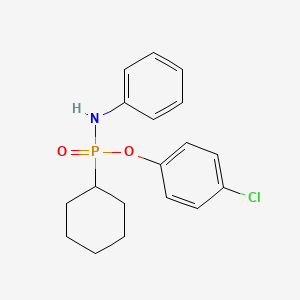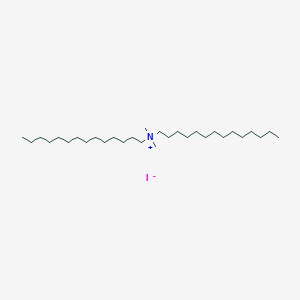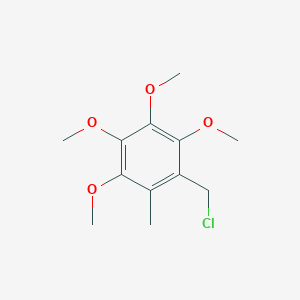![molecular formula C21H17N3O2 B14281939 Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- CAS No. 124190-73-4](/img/structure/B14281939.png)
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-: is a complex organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system, which includes a pyrrole ring fused on either side to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-nitrobenzenamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The benzenamine group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to undergo specific reactions makes it a valuable tool in molecular biology.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
Comparaison Avec Des Composés Similaires
- Benzenamine, N-ethyl-
- Benzenamine, N-methyl-
- Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine
Uniqueness: Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- stands out due to the presence of the nitro group, which imparts unique reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
124190-73-4 |
|---|---|
Formule moléculaire |
C21H17N3O2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-(9-ethylcarbazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H17N3O2/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(11-9-16)24(25)26/h3-14H,2H2,1H3 |
Clé InChI |
DLCVQVUXUPBZQF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


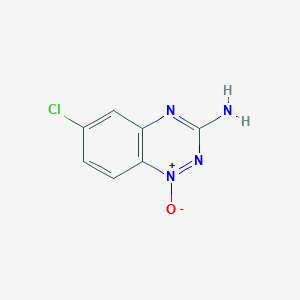
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
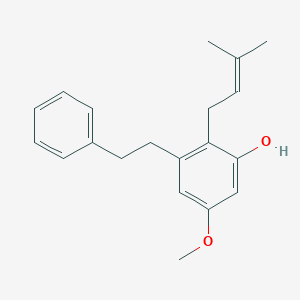
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)

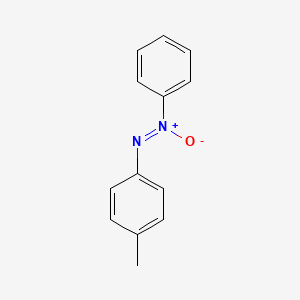

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
